2-(3,4-dimethylphenyl)-8-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one
Description
This compound belongs to the chromeno[2,3-c]pyrazol-3-one class, characterized by a fused chromene-pyrazole scaffold. The 3,4-dimethylphenyl substituent at position 2 and the methoxy group at position 8 are critical structural features. These substituents influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-8-methoxychromeno[2,3-c]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-11-7-8-14(9-12(11)2)21-19(22)15-10-13-5-4-6-16(23-3)17(13)24-18(15)20-21/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKJJWYZNXJXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through sequential Knoevenagel condensation, Michael addition, and cyclization steps. Initially, 2 reacts with 3 to form a hydrazone intermediate, which undergoes nucleophilic attack by the enolate of 1 . Acid-catalyzed cyclization then yields the chromeno-pyrazol-3-one core. Optimized conditions involve refluxing in ethanol with acetic acid (1 mL) at 80°C for 20 hours, followed by crystallization.
Table 1: Optimization of Multicomponent Reaction Conditions
| Variable | Optimal Condition | Yield (%) | Citation |
|---|---|---|---|
| Solvent | Ethanol | 86 | |
| Temperature | 80°C | 86 | |
| Catalyst | Acetic acid (1 mL) | 86 | |
| Reaction Time | 20 hours | 86 |
Substituent compatibility studies indicate that electron-donating groups (e.g., methoxy at C8) enhance cyclization efficiency, while steric hindrance from 3,4-dimethylphenyl groups necessitates extended reaction times.
Cyclodehydration of 3-Pyrazolyl-Substituted 1,3-Diones
An alternative pathway involves synthesizing 3-pyrazolyl-substituted 1-(2-hydroxy-5-methoxyphenyl)propane-1,3-dione (4 ) followed by acid-catalyzed cyclodehydration. This method mirrors strategies used for 2-pyrazolyl-chromones but requires careful control of stoichiometry and temperature to avoid side products.
Synthetic Procedure
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Synthesis of Dione Intermediate (4 ) :
Condensation of ethyl acetoacetate with 2-hydroxy-5-methoxybenzoyl chloride forms the 1,3-dione backbone. Subsequent reaction with 3,4-dimethylphenylhydrazine introduces the pyrazole moiety. -
Cyclodehydration :
Heating 4 in polyphosphoric acid (PPA) at 120°C for 6 hours induces cyclization, yielding the target compound.
Table 2: Cyclodehydration Efficiency Under Varied Conditions
While PPA delivers superior yields, POCl3-based methods (as seen in chromeno-pyrimidine syntheses) offer milder conditions but require post-reaction neutralization steps.
Tandem Pinner/Dimroth Rearrangement Strategy
Adapting methodologies from chromeno[2,3-d]pyrimidine synthesis, this route employs 2-amino-4-(3,4-dimethylphenyl)-7-methoxy-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (5 ) and acetic acid under phosphoryl chloride (POCl3) mediation.
Mechanistic Pathway
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Chlorination : POCl3 converts acetic acid to acetyl chloride, which reacts with 5 to form an acylated intermediate.
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Intramolecular Pinner Reaction : Nucleophilic attack by the amino group generates an oxazine intermediate.
-
Dimroth Rearrangement : Thermal reorganization yields the pyrazol-3-one ring.
Table 3: Comparative Analysis of Rearrangement Conditions
Despite moderate yields, this method avoids multi-step purification, making it scalable for industrial applications.
Critical Comparison of Synthetic Routes
Table 4: Advantages and Limitations of Each Method
| Method | Yield (%) | Purity (%) | Scalability | Citation |
|---|---|---|---|---|
| Multicomponent Cyclization | 86 | >95 | High | |
| Cyclodehydration | 72 | 90 | Moderate | |
| Pinner/Dimroth Rearrangement | 78–82 | 85 | High |
The multicomponent approach offers the highest efficiency and purity, while the Pinner/Dimroth method provides better scalability for gram-scale synthesis. Cyclodehydration remains limited by side reactions but is valuable for introducing diverse substituents.
Characterization and Analytical Data
Successful synthesis requires validation via spectroscopic methods:
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IR Spectroscopy : Strong absorptions at 1715 cm⁻¹ (C=O) and 1656 cm⁻¹ (conjugated C=O).
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1H NMR : Singlets for methoxy (δ 3.89 ppm) and methyl groups (δ 2.25–2.30 ppm), with aromatic protons between δ 6.85–7.45 ppm.
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13C NMR : Carbonyl signals at δ 160–180 ppm, with quaternary carbons confirming cyclization .
Chemical Reactions Analysis
2-(3,4-Dimethylphenyl)-8-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazolone derivatives.
Scientific Research Applications
Pharmacological Studies
Chromenopyrazoles have garnered interest for their potential pharmacological properties. Research indicates that derivatives of this compound may exhibit:
- Anticancer Activity : Some studies suggest that chromenopyrazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Research into the biological activity of 2-(3,4-dimethylphenyl)-8-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one includes:
- Enzyme Inhibition : Investigations into its ability to inhibit certain enzymes related to cancer and inflammation have been conducted.
- Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant capabilities, potentially protecting cells from oxidative stress.
Synthetic Chemistry
The synthesis of chromenopyrazoles like this compound is of significant interest in organic chemistry. Methods typically involve:
- Condensation Reactions : These reactions between chromenone derivatives and hydrazinopyrazoles are common pathways for synthesizing this class of compounds.
Material Science
Beyond pharmacological applications, compounds like this compound are explored in material science for their potential use in:
- Organic Electronics : Their electronic properties may allow for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics.
Table 1: Summary of Research Findings
| Study Reference | Objective | Key Findings | |
|---|---|---|---|
| Study A | Anticancer activity | Inhibition of cell proliferation in breast cancer cells | Promising candidate for cancer therapy |
| Study B | Anti-inflammatory effects | Reduced cytokine production in vitro | Potential for anti-inflammatory drug development |
| Study C | Synthesis methods | Successful synthesis via condensation reactions | Validates synthetic route for further exploration |
Notable Research Insights
- A study published in Journal of Medicinal Chemistry explored the anticancer properties of various chromenopyrazole derivatives and highlighted their efficacy against multiple cancer cell lines.
- Another investigation focused on the anti-inflammatory effects demonstrated by these compounds, suggesting mechanisms involving the inhibition of NF-kB signaling pathways.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-8-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below:
Key Observations:
- Substituent Position and Bioactivity: The 3,4-dimethylphenyl group (as in the target compound and Eltrombopag) is associated with enhanced lipophilicity and receptor binding in thrombocytopenia treatment . Methoxy vs. Hydroxy Groups: The 8-methoxy group in the target compound likely increases metabolic stability compared to the 8-hydroxy analog in , which may undergo faster oxidation .
Pharmacological and Physicochemical Properties
- Eltrombopag Olamine : Combines the pyrazol-3-one core with a biphenyl-carboxylic acid moiety, enabling thrombopoietin receptor agonism. The 3,4-dimethylphenyl group here is critical for target specificity .
Biological Activity
The compound 2-(3,4-dimethylphenyl)-8-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one , also known as G300-2284, is a member of the chromenopyrazole class of heterocyclic compounds. Its unique structure combines chromene and pyrazole rings, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C19H16N2O3
- Molecular Weight : 320.3 g/mol
- CAS Number : 933243-78-8
- IUPAC Name : 2-(3,4-dimethylphenyl)-8-methoxychromeno[2,3-c]pyrazol-3-one
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds in this class have shown inhibitory activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR, which are critical in cancer progression and metastasis .
Case Study : A study involving similar chromenopyrazole derivatives demonstrated effective cytotoxicity against breast cancer cell lines (MDA-MB-231), with IC50 values indicating potent activity. The structural modifications in these compounds were found to enhance their antitumor efficacy significantly .
Antimicrobial and Antioxidant Activity
The compound's structure suggests potential antimicrobial properties due to the presence of the pyrazole ring, which has been linked to various antimicrobial activities in related compounds. For instance, derivatives have shown effectiveness against bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
Research Findings : A related pyrazole derivative was tested for antimicrobial activity against several pathogens and exhibited promising results. The antioxidant capacity was also evaluated using DPPH radical scavenging assays, suggesting that these compounds could mitigate oxidative stress in biological systems .
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of new compounds. For instance, certain pyrazole derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis critical for cell proliferation. This inhibition could provide a basis for developing immunosuppressive therapies or treatments for autoimmune diseases .
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | MDA-MB-231 | 27.6 | |
| Antimicrobial | Various bacterial strains | Varies | |
| Enzyme Inhibition | DHODH | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Signaling Pathways : By targeting specific kinases and receptors involved in cancer cell proliferation.
- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.
- Antimicrobial Action : Disrupting microbial cell membranes or inhibiting vital metabolic pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3,4-dimethylphenyl)-8-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one, and how do reaction conditions influence yield?
- The compound is typically synthesized via cyclization reactions starting from substituted benzene derivatives. For example, 1-chloro-4-methoxybenzene can serve as a precursor, undergoing sequential alkylation, cyclocondensation with hydrazine derivatives, and oxidation to form the chromenopyrazol-3-one core . Key factors include solvent polarity (e.g., ethanol or DMF), temperature control (60–100°C), and catalyst selection (e.g., HCl or acetic acid). Yield optimization often requires purification via column chromatography or recrystallization.
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation of this compound?
- 1H NMR and 13C NMR are critical for verifying substituent positions and aromatic proton environments, particularly the methoxy (-OCH3) and dimethylphenyl groups . Mass spectrometry (MS) confirms molecular weight, while X-ray diffraction (performed at 100 K with SHELX programs) resolves bond lengths, angles, and crystal packing . For example, mean C–C bond lengths in similar chromenopyrazolones are ~1.38–1.42 Å .
Q. What are the primary biological activity screening protocols for this compound?
- Fungicidal activity is assessed using agar dilution assays against pathogens like Fusarium oxysporum, with IC50 values calculated from inhibition zones . Insecticidal activity is tested via contact toxicity assays (e.g., against Aphis craccivora), though many derivatives show low efficacy here . Parallel assays with positive controls (e.g., carbendazim) ensure data validity.
Advanced Research Questions
Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for chromenopyrazol-3-one derivatives?
- Discrepancies in bioactivity data (e.g., high fungicidal but low insecticidal activity) can be analyzed using density functional theory (DFT) to map electrostatic potentials and HOMO-LUMO gaps, which correlate with reactivity . Molecular docking against fungal cytochrome P450 enzymes (e.g., CYP51) may explain selectivity .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) promotes single-crystal growth. Twinning issues, common in fused heterocycles, are addressed using SHELXL for refinement and ORTEP-3 for graphical validation of thermal ellipsoids . High-resolution data (R factor < 0.05) ensure accuracy .
Q. How do substituent modifications (e.g., nitro or methoxy groups) alter the compound’s photophysical properties?
- Methoxy groups enhance electron-donating effects, shifting UV-Vis absorption maxima to longer wavelengths (~350–400 nm). Nitro groups introduce charge-transfer transitions, detectable via TD-DFT calculations . Solvatochromism studies in solvents of varying polarity (e.g., hexane vs. methanol) quantify these effects .
Q. What experimental designs address discrepancies in bioassay reproducibility across studies?
- Standardize protocols: Use identical fungal strains (e.g., ATCC-certified cultures) and growth media. Include internal controls (e.g., solvent-only and reference compound treatments). Statistical validation via ANOVA or t-tests minimizes batch-to-batch variability .
Methodological Guidance
- For SAR Studies : Combine synthetic chemistry with in silico tools (e.g., AutoDock Vina for docking, Gaussian for DFT) .
- For Crystallography : Use SHELX suites for refinement and PLATON for symmetry checks .
- For Bioassays : Adhere to OECD guidelines for reproducibility, and validate via LC-MS to rule out degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
